1-Chloro-6-(trifluoromethyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-6-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVQNMWLCOMNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-92-7 | |
| Record name | 1-chloro-6-(trifluoromethyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Isoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of heterocyclic scaffolds. This guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the isoquinoline ring system. We will explore the fundamental principles governing these interactions, from inductive and resonance effects to their tangible consequences on pKa, reactivity, and ultimately, biological activity. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of trifluoromethylated isoquinolines in drug discovery and development.
Introduction: The Isoquinoline Scaffold and the Power of Fluorine
The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this scaffold provides a rich avenue for the development of novel therapeutics.[2]
The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, has become a key strategy in drug design.[3] The CF3 group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][4][5][6] These modifications stem from the unique electronic properties of the trifluoromethyl group, which significantly influence the electron distribution within the isoquinoline ring.[7]
Fundamental Electronic Properties of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[8][9] Its influence on an aromatic system is primarily attributed to a strong inductive effect, with a negligible resonance contribution.
Inductive Effect (-I)
The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom of the CF3 group. This effect is transmitted through the sigma (σ) bonds of the isoquinoline ring, resulting in a decrease in electron density across the entire ring system.[10][11][12] This potent electron-withdrawing inductive effect is the dominant electronic interaction of the CF3 group.[8][9]
Resonance Effect
Unlike other substituents, the trifluoromethyl group does not possess lone pairs or pi (π) orbitals that can effectively overlap with the π-system of the aromatic ring.[11] Consequently, its ability to participate in resonance is minimal. While some hyperconjugative interactions have been debated, the primary electronic influence remains inductive withdrawal.
The interplay of these effects is quantified by Hammett substituent constants (σ). The CF3 group possesses a large positive σp value, indicating strong electron withdrawal from the para position, and a similarly positive, though slightly smaller, σm value, reflecting its influence on the meta position.[13][14]
Impact on the Isoquinoline Ring System
The introduction of a trifluoromethyl group to the isoquinoline ring has several predictable and significant consequences on its chemical and physical properties.
Basicity (pKa)
The strong electron-withdrawing nature of the CF3 group significantly decreases the basicity of the isoquinoline nitrogen.[15] By pulling electron density away from the nitrogen atom, the CF3 group makes the lone pair of electrons less available for protonation. This results in a lower pKa value compared to the parent isoquinoline. The magnitude of this effect is dependent on the position of the CF3 group relative to the nitrogen atom. For instance, a 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline was found to have a decreased pKa of its amine due to the substituent.[15]
Table 1: Predicted Effect of CF3 Substitution on the pKa of Isoquinoline
| Position of CF3 | Predicted pKa Change | Rationale |
| C1 | Significant Decrease | Strong inductive effect in close proximity to the nitrogen. |
| C3 | Significant Decrease | Strong inductive effect in close proximity to the nitrogen. |
| C4 | Moderate Decrease | Inductive effect is transmitted through more bonds. |
| C5, C6, C7, C8 | Moderate to Minor Decrease | Inductive effect weakens with distance from the nitrogen atom. |
Reactivity
The electron-deficient nature of the trifluoromethylated isoquinoline ring has profound implications for its reactivity in various chemical transformations.
3.2.1. Electrophilic Aromatic Substitution
The trifluoromethyl group is a deactivating group for electrophilic aromatic substitution reactions.[10][11] By reducing the electron density of the aromatic ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the CF3 group is a meta-director.[10][11] This is because the deactivating inductive effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[10]
3.2.2. Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing nature of the CF3 group activates the isoquinoline ring towards nucleophilic aromatic substitution (SNAr). By stabilizing the negatively charged Meisenheimer complex intermediate, the CF3 group facilitates the displacement of a leaving group by a nucleophile. This effect is most pronounced when the CF3 group is positioned ortho or para to the leaving group.
Implications for Drug Development
The electronic modifications induced by the trifluoromethyl group have significant and beneficial consequences in the context of drug design and development.
Metabolic Stability
The strong carbon-fluorine bonds in the CF3 group are highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][5] This increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profiles.[4]
Lipophilicity and Bioavailability
The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability.[1][4][5][6] This increased lipophilicity can also contribute to enhanced binding to hydrophobic pockets in target proteins.[5]
Binding Affinity
The strong electron-withdrawing nature of the CF3 group can alter the electronic landscape of the isoquinoline ring, influencing its ability to participate in crucial binding interactions such as hydrogen bonding and electrostatic interactions with biological targets.[5] This can lead to increased binding affinity and selectivity.[4]
Experimental Protocols for Characterization
The electronic effects of the trifluoromethyl group on the isoquinoline ring can be experimentally quantified using various techniques.
pKa Determination by 19F NMR Spectroscopy
Principle: The chemical shift of the 19F NMR signal of the trifluoromethyl group is sensitive to the protonation state of the isoquinoline nitrogen. By monitoring the change in the 19F chemical shift as a function of pH, the pKa of the compound can be accurately determined.[16]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa. Dissolve a precise concentration of the trifluoromethylated isoquinoline in each buffer solution.
-
NMR Acquisition: Acquire the 19F NMR spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the 19F chemical shift (δ) against the pH of the solution.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.
Kinetic Studies of Electrophilic Aromatic Substitution
Principle: The rate of an electrophilic aromatic substitution reaction is directly related to the nucleophilicity of the aromatic ring. By comparing the reaction rates of a trifluoromethylated isoquinoline with that of the parent isoquinoline, the deactivating effect of the CF3 group can be quantified.
Step-by-Step Methodology:
-
Reaction Setup: Set up parallel reactions of the trifluoromethylated isoquinoline and the parent isoquinoline with a suitable electrophile under identical conditions (temperature, solvent, and reactant concentrations).
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.
-
Analysis: Analyze the composition of each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the starting material and the product.
-
Rate Constant Calculation: Plot the concentration of the starting material versus time and determine the initial reaction rate for both compounds. The ratio of the rate constants provides a quantitative measure of the deactivating effect of the CF3 group.
Conclusion
The trifluoromethyl group exerts a profound and predictable electronic influence on the isoquinoline ring system, primarily through a strong electron-withdrawing inductive effect. This leads to a decrease in basicity and a deactivation of the ring towards electrophilic substitution, while activating it for nucleophilic substitution. These electronic modifications translate into desirable properties for drug candidates, including enhanced metabolic stability, increased lipophilicity, and modulated binding affinities. A thorough understanding of these electronic effects is paramount for the rational design and development of novel trifluoromethylated isoquinoline-based therapeutics.
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- One-Pot Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-Difluoro-1,2,3,4-tetrahydroisoquinolines. (2013). Organic Letters.
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Unveiling the Molecular Quarry: A Technical Guide to Identifying and Validating the Biological Targets of 1-Chloro-6-(trifluoromethyl)isoquinoline
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The subject of this guide, 1-Chloro-6-(trifluoromethyl)isoquinoline, presents a unique chemical architecture. The strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles and greater biological efficacy.[3] However, the specific biological targets of this molecule remain uncharacterized. This guide provides a comprehensive, multi-faceted framework for the systematic identification and validation of these targets. We will move from high-throughput computational predictions to rigorous, definitive experimental validation, elucidating the scientific rationale behind each methodological choice. This document serves as an actionable roadmap for translating a promising chemical entity into a well-understood therapeutic candidate.
Predictive Analysis: Charting the Course with In Silico Target Fishing
Before committing to resource-intensive laboratory work, computational (in silico) methods offer a powerful and cost-effective strategy to generate initial, data-driven hypotheses about potential biological targets.[4][5][6] These approaches leverage vast biological and chemical databases to predict interactions based on structural and chemical similarity.[7]
Structural Similarity and Ligand-Based Prediction
The foundational principle of this approach is that structurally similar molecules often interact with similar biological targets. By comparing our query molecule to extensive libraries of compounds with known activities, we can infer potential target classes.
Protocol: Ligand-Based Target Prediction
-
Query Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of 1-Chloro-6-(trifluoromethyl)isoquinoline.
-
Database Selection: Utilize public, authoritative databases such as ChEMBL, PubChem, and specialized prediction servers like SwissTargetPrediction.[8]
-
Similarity Search: Submit the query structure to the selected server. These tools employ a combination of 2D and 3D similarity measures to compare the query molecule against a library of hundreds of thousands of active compounds.[8]
-
Analysis of Results: The output will be a ranked list of potential target classes (e.g., kinases, G protein-coupled receptors, enzymes) based on the similarity of the query molecule to known ligands for those targets. Prioritize targets that appear consistently across multiple prediction platforms.
Reverse Docking and Structure-Based Prediction
Reverse docking, or inverse docking, flips the traditional drug discovery paradigm. Instead of screening many compounds against one target, we screen our one compound against a large library of 3D protein structures to identify potential binding partners.[9][10][11]
Protocol: Reverse Docking for Target Identification
-
Ligand 3D Conformation: Generate a low-energy 3D conformation of 1-Chloro-6-(trifluoromethyl)isoquinoline using computational chemistry software.
-
Server Selection: Employ a web server designed for reverse docking, such as ReverseDock, which allows users to dock a ligand against a user-defined selection of protein structures using AutoDock Vina.[12][13]
-
Target Library Selection: Select a library of potential protein targets. This can be a broad library (e.g., all human proteins in the PDB) or a focused library based on initial hypotheses from ligand-based methods.
-
Execution and Analysis: The server will calculate the binding affinity (docking score) of the ligand to each protein in the library. The results are ranked, with lower binding energies indicating a higher likelihood of interaction. These top-ranked proteins become high-priority candidates for experimental validation.
Table 1: Illustrative Output of In Silico Predictive Analysis
| Prediction Method | Predicted Target Class | Specific Examples | Rationale/Confidence |
| Ligand-Based Similarity | Protein Kinases | Epidermal Growth Factor Receptor (EGFR), SRC Kinase | High - The isoquinoline scaffold is common in many known kinase inhibitors.[14][15][16] |
| Ligand-Based Similarity | G Protein-Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Medium - GPCRs are the largest family of drug targets, and many small molecules interact with them.[17][18][19][20][21] |
| Reverse Docking | Cyclin-Dependent Kinase 2 (CDK2) | Favorable docking score (-9.5 kcal/mol) | High - Strong predicted binding energy. Kinase targets are plausible. |
| Reverse Docking | Proteasome Subunits | Moderate docking score (-7.2 kcal/mol) | Low - Weaker predicted binding; requires strong experimental evidence. |
Experimental Target Identification: From Hypothesis to Physical Interaction
While in silico predictions are invaluable for hypothesis generation, they must be confirmed through direct experimental evidence.[22][23] The following methods are designed to physically isolate and identify the proteins that bind to 1-Chloro-6-(trifluoromethyl)isoquinoline.
Affinity Chromatography-Mass Spectrometry
This is a direct biochemical method and a gold standard for target identification.[23] It involves creating a "bait" version of the small molecule to physically "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[24][25][26][27]
Protocol: Affinity Pull-Down Assay
-
Probe Synthesis: Synthesize an affinity probe by chemically modifying 1-Chloro-6-(trifluoromethyl)isoquinoline. This involves attaching a linker arm to a position on the molecule that is not critical for target binding, and terminating the linker with a reactive handle (e.g., biotin or an alkyne for "click chemistry").
-
Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads, creating an affinity matrix.[28]
-
Lysate Incubation: Prepare a protein lysate from a biologically relevant cell line or tissue. Incubate this lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the matrix.
-
Elution: Elute the specifically bound proteins. This can be done by adding an excess of the original, unmodified compound (competitive elution) or by using a denaturing buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for affinity chromatography-based target identification.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct target engagement within intact cells.[29] The principle is that when a ligand binds to its target protein, it generally confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[30][31][32][33]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in culture with either 1-Chloro-6-(trifluoromethyl)isoquinoline or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a precise temperature gradient (e.g., 40°C to 70°C) for a defined time (e.g., 3-8 minutes) using a thermal cycler.[33]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the specific, hypothesized target protein remaining at each temperature point using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A positive shift in the melting curve for the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
Mechanism of Action and Cellular Pathway Validation
Identifying a binding partner is only the first step. To understand the compound's therapeutic potential, we must determine how this binding event alters the protein's function and affects downstream cellular signaling pathways.
In Vitro Functional Assays
Once a target is validated, its function must be assayed in the presence of the compound. If the identified target is a protein kinase, for example, a kinase activity assay is essential.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the purified recombinant target kinase, a specific peptide substrate for that kinase, and ATP.
-
Compound Titration: Add 1-Chloro-6-(trifluoromethyl)isoquinoline across a range of concentrations (e.g., from 1 nM to 100 µM).
-
Kinase Reaction: Initiate the phosphorylation reaction by incubating at the optimal temperature (e.g., 30°C).
-
Activity Measurement: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, including phosphor-specific antibodies or luminescence-based assays that measure ATP consumption.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which the compound inhibits 50% of the kinase's activity).
Cellular Signaling Pathway Analysis
To confirm that the compound engages its target and modulates its activity in a cellular context, we must examine the relevant downstream signaling pathways.
Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Treat cultured cells with the compound at concentrations relevant to its IC50 value (e.g., 0.1x, 1x, and 10x IC50) for various time points.
-
Protein Extraction: Lyse the cells and prepare whole-cell protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target protein and key downstream signaling nodes (e.g., phospho-AKT, phospho-ERK if it's a growth factor pathway).
-
Analysis: Quantify the changes in protein phosphorylation levels to confirm that the compound modulates the target's signaling pathway as predicted. A decrease in the phosphorylation of a downstream substrate would validate an inhibitory mechanism of action.
Caption: A generalized signaling pathway illustrating compound action.
Conclusion and Future Outlook
This guide has detailed a logical, integrated workflow for the comprehensive identification and validation of the biological targets of 1-Chloro-6-(trifluoromethyl)isoquinoline. By synergistically combining computational prediction with robust, multi-platform experimental validation, researchers can move from a molecule of interest to a well-characterized lead compound with a defined mechanism of action. The successful completion of this workflow provides the critical foundation needed for subsequent preclinical and clinical development, including in vivo efficacy studies, ADME/Tox profiling, and ultimately, the potential translation of this compound into a novel therapeutic.
References
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- Ferguson, F. M., & Gray, N. S. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases.
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Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
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The Scientist. (2025). G Protein-Coupled Receptors and Their Role as Drug Targets. The Scientist. [Link]
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Patsnap Synapse. (2025). Why are GPCRs good drug targets? Patsnap. [Link]
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Sino Biological. G-Protein-Coupled Receptors/GPCRs as Drug Target. Sino Biological. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. [Link]
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Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? PubMed. [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
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Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics & Bioinformatics. [Link]
- Dömling, A. (2015). Isoquinolines.
- Shindo, N., & Fusetani, N. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm.
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]
-
Sansom, C. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience. [Link]
-
Mandal, A. (2019). Drugs Targeting Kinase Inhibitors. News-Medical.net. [Link]
-
ResearchGate. (2026). Any one can tell why the reverse dock results are pending? Kindly share any online server link for inverse docking? ResearchGate. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
- K-Optional Software. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. bioRxiv.
-
Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
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Brogi, S., et al. (2021). Recent Advances in In Silico Target Fishing. MDPI. [Link]
- Lanyon-Hogg, T., & Hodgson, D. R. W. (2019).
- Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach. Nucleic Acids Research.
-
Shindo, N., & Fusetani, N. (2013). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]
- Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
-
K-Optional Software. (n.d.). ReverseDock. ReverseDock. [Link]
-
HTS Resources. (2023). Drug Target Identification Methods After a Phenotypic Screen. HTS Resources. [Link]
-
Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link]
-
CD ComputaBio. (n.d.). Reverse Docking Service. CD ComputaBio. [Link]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-6-(trifluoromethyl)isoquinoline
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds and natural products.[1][2] The ability to functionalize this privileged scaffold at specific positions is paramount for developing novel therapeutic agents. In particular, the C1 position of the isoquinoline ring is a key site for modification to modulate pharmacological activity. This guide focuses on the palladium-catalyzed cross-coupling reactions of 1-chloro-6-(trifluoromethyl)isoquinoline, a versatile building block for the synthesis of a diverse array of substituted isoquinoline derivatives. The presence of the electron-withdrawing trifluoromethyl group at the C6 position can significantly influence the reactivity of the C1-Cl bond, making the selection of appropriate catalytic systems crucial for successful transformations.
This document provides detailed protocols and expert insights into three of the most powerful palladium-catalyzed cross-coupling reactions for the derivatization of 1-chloro-6-(trifluoromethyl)isoquinoline: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer reliable and versatile pathways to construct carbon-carbon and carbon-nitrogen bonds, opening avenues for the creation of extensive compound libraries for drug development and scientific research.[3]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds.[4][5][6] For a substrate like 1-chloro-6-(trifluoromethyl)isoquinoline, this reaction enables the introduction of a vast range of aryl and heteroaryl substituents at the C1 position, which is a common strategy in the development of novel therapeutics.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[4] The generally accepted mechanism proceeds through:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 1-chloro-6-(trifluoromethyl)isoquinoline, forming a Pd(II) intermediate. The electron-deficient nature of the isoquinoline ring, enhanced by the trifluoromethyl group, generally facilitates this step.
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
Application Note: Sonogashira Coupling of 1-Chloro-6-(trifluoromethyl)isoquinoline
This application note outlines a high-efficiency protocol for the Sonogashira cross-coupling of 1-Chloro-6-(trifluoromethyl)isoquinoline . This scaffold is a critical pharmacophore in kinase inhibitor development, yet the C1-chloride handle presents specific reactivity challenges compared to bromides or iodides.
This guide synthesizes mechanistic logic with practical, field-proven methodologies to ensure reproducibility and high yield.
Executive Summary & Chemical Logic
The substrate 1-Chloro-6-(trifluoromethyl)isoquinoline features two competing electronic factors:
-
Deactivated Leaving Group: The chloride (Cl) is generally less reactive toward oxidative addition than bromide or iodide.
-
Activated Ring System: The isoquinoline nitrogen at position 2 renders the C1 position electron-deficient (similar to an imidolyl chloride). The 6-trifluoromethyl (CF
) group exerts a strong electron-withdrawing inductive effect (-I), further depleting electron density from the ring.
Mechanistic Implication: Unlike unactivated aryl chlorides (e.g., chlorobenzene) which require bulky, electron-rich phosphines (e.g., Buchwald ligands) and high heat, this substrate is activated . The oxidative addition of Pd(0) into the C1–Cl bond is facilitated by the low LUMO energy of the heterocycle. However, this same activation makes the substrate prone to hydrolysis or nucleophilic aromatic substitution (
Strategic Approach:
-
Catalyst: A standard Pd(II) precatalyst reduced in situ is sufficient, but bis-phosphine ligands are preferred to stabilize the intermediate.
-
Co-catalyst: CuI is essential for rate acceleration unless the alkyne is highly sensitive.
-
Atmosphere: Strict exclusion of oxygen is required to prevent Glaser homocoupling of the alkyne, which consumes the nucleophile.
Mechanistic Workflow (Visualization)
The following diagram illustrates the catalytic cycle specific to this activated chloride, highlighting the critical oxidative addition step.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the activated heteroaryl chloride.
Experimental Protocols
Method A: The Robust "Workhorse" Protocol
Recommended for initial screening and standard alkynes.
Reagents:
-
Substrate: 1-Chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (3–5 mol%) -
Co-catalyst: Copper(I) Iodide [CuI] (2–3 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or THF (degassed)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Loading: Charge the flask with the isoquinoline substrate (1.0 equiv), Pd(PPh
) Cl (0.05 equiv), and CuI (0.03 equiv).-
Note: If the alkyne is a solid, add it now. If liquid, add in step 4.
-
-
Inertion: Cap the vessel and cycle vacuum/inert gas (3x) to remove O
. -
Solvation: Add degassed solvent (MeCN or THF, 0.2 M concentration relative to substrate) via syringe. Add Et
N (3.0 equiv) and the liquid alkyne (1.2 equiv). -
Reaction: Heat the mixture to 60 °C .
-
Why 60 °C? While iodides couple at RT, the C1-chloride requires thermal energy to overcome the activation barrier for oxidative addition, despite the ring activation.
-
-
Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.
-
Target Mass: Look for [M+H]
of Product. -
Byproduct Check: Look for Alkyne-Alkyne homocoupling (Glaser product).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd/Cu residues. Wash filtrate with sat. NH
Cl (aq) to chelate residual copper (turns blue). Dry over Na SO , concentrate, and purify via flash chromatography.
Method B: High-Performance Protocol (Challenging Substrates)
Use if Method A fails or if the alkyne is valuable/unreactive.
Reagents:
-
Catalyst: XPhos Pd G3 (2 mol%) – Ensures rapid oxidative addition.
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
Temp: 80 °C
Optimization & Troubleshooting Matrix
Use this data table to guide experimental adjustments.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure | Switch to electron-rich ligand (e.g., XPhos, tBu |
| Homocoupling (Alkyne Dimer) | Oxygen presence / Excess Cu | Re-degas solvents vigorously. Reduce CuI loading to 1 mol%. Add alkyne slowly via syringe pump. |
| Hydrolysis (1-OH-Isoquinoline) | Wet solvent + Basic conditions | Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand concentration too low. Add free ligand (e.g., PPh |
Self-Validating Workflow (Decision Tree)
Follow this logic to ensure protocol validity during execution.
Figure 2: In-process decision logic for reaction monitoring.
Safety & Handling
-
1-Chloro-6-(trifluoromethyl)isoquinoline: Treat as a potential skin sensitizer and irritant. The CF
group is generally stable, but avoid strong reducing conditions which could defluorinate the ring. -
Palladium/Copper: Heavy metals. All waste must be segregated into aqueous metal waste streams.
-
Pressurization: If using volatile alkynes (e.g., propyne), use a sealed pressure tube behind a blast shield.
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Activated Heteroaryl Chlorides: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Refer to Chapter on Isoquinolines regarding C1 activation).
-
Copper-Free Variants: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution on 1-Chloro-6-(trifluoromethyl)isoquinoline
Welcome to the technical support center for synthetic methodologies involving 1-Chloro-6-(trifluoromethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We will address common challenges encountered during nucleophilic substitution reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Core Principles: Understanding the Reactivity of Your Substrate
The success of any reaction hinges on a solid understanding of the substrate's electronic properties. 1-Chloro-6-(trifluoromethyl)isoquinoline is specifically engineered for facile nucleophilic aromatic substitution (SNAr).
-
Activation by the Heterocycle: The isoquinoline ring nitrogen acts as a powerful electron sink. It can stabilize the negative charge of the intermediate formed during nucleophilic attack, particularly when the attack occurs at the C1 position.[1][2][3] This intermediate is known as a Meisenheimer complex.[4][5]
-
Activation by the Trifluoromethyl Group: The -CF3 group at the C6 position is a potent electron-withdrawing group (EWG).[6] Through inductive effects, it further reduces the electron density of the entire aromatic system, making it highly electrophilic and susceptible to attack by nucleophiles.[7][8]
The combination of these two features makes the C1-Cl bond exceptionally labile and primed for substitution. A reaction failure, therefore, typically points to issues with the reaction conditions, nucleophile choice, or competing side reactions rather than an inherent lack of reactivity from the substrate itself.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common experimental failures in a direct question-and-answer format.
Q1: My reaction shows no conversion, and I've recovered my starting material. What is the likely cause?
This is a classic issue that usually points to one of four key parameters: the nucleophile's reactivity, the choice of base, the solvent system, or the reaction temperature.
| Potential Cause & Scientific Rationale | Recommended Solution |
| Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile to initiate the reaction. Nucleophilicity is often related to pKa; a weaker acid (higher pKa of the conjugate acid) corresponds to a stronger nucleophile. | For N- or O-nucleophiles: Ensure a suitable base is used to deprotonate the nucleophile, generating the more potent anionic form (e.g., R-NH⁻, R-O⁻). If using a neutral amine, consider a stronger, more nucleophilic amine or increase the temperature. |
| Incorrect Base Selection: The base may be too weak to deprotonate the nucleophile effectively, or it may be sterically hindered. An inorganic base like K₂CO₃ might not be soluble or strong enough in certain organic solvents. | Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete deprotonation of the nucleophile prior to reaction.[5] For amine nucleophiles, cesium carbonate (Cs₂CO₃) is often effective.[9] |
| Inappropriate Solvent: Protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bond "cage" around the anionic nucleophile, stabilizing it and drastically reducing its reactivity.[10][11] | Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are ideal.[5] They solvate the cation but leave the nucleophile "naked" and highly reactive.[11] |
| Insufficient Thermal Energy: The activation energy for the rate-determining step (formation of the Meisenheimer complex) has not been overcome. | Gradually increase the reaction temperature. Start at room temperature, then try 60 °C, 80 °C, and up to 100-120 °C. Monitor by TLC or LC-MS at each stage. Many SNAr reactions require heating to proceed at a reasonable rate. |
Q2: I'm observing a major byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What happened?
You have inadvertently synthesized 6-(Trifluoromethyl)isoquinolin-1(2H)-one .[12] This is a very common outcome and highlights a critical experimental consideration.
| Potential Cause & Scientific Rationale | Recommended Solution |
| Hydrolysis of the Substrate: The starting material is highly susceptible to hydrolysis. Trace amounts of water in your solvent, on your glassware, or in your reagents can act as a nucleophile, especially at elevated temperatures or in the presence of a base.[13][14] | Ensure strictly anhydrous conditions. Use freshly dried solvents (e.g., distilled over CaH₂ or passed through a solvent purification system). Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade reagents. |
| "Wet" Base or Nucleophile: Hygroscopic bases (like NaOH, KOH) or nucleophiles can introduce water into the reaction. | If using a solid base, grind it into a fine powder and dry it under high vacuum before use. If your nucleophile is a salt, ensure it is the anhydrous form. |
Q3: My yield is low, and the crude NMR shows a complex mixture of products. How can I improve the outcome?
Low yields and complex mixtures often result from side reactions or degradation. Beyond the hydrolysis mentioned in Q2, other factors can be at play.
| Potential Cause & Scientific Rationale | Recommended Solution |
| Degradation of Reagents or Product: The starting material or product may be unstable under the reaction conditions (e.g., very high temperatures or strongly basic conditions for extended periods). | Optimize reaction time and temperature. Run a time-course experiment, taking aliquots every hour to find the point of maximum product formation before degradation begins. Consider if a lower temperature for a longer time could be beneficial. |
| Atmosphere Control: Oxygen can sometimes participate in side reactions, especially with sensitive nucleophiles (like thiols) or at high temperatures, leading to oxidative decomposition. | Run the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment. |
| Order of Addition: Adding a strong base directly to the electrophile in the presence of a weak nucleophile can promote side reactions.[15] | Control the order of addition. For reactions requiring a strong base, it is often best to pre-treat the nucleophile with the base in your solvent to form the active nucleophile first. Then, add this solution to a solution of the 1-chloro-6-(trifluoromethyl)isoquinoline. |
Q4: The SNAr reaction is still failing with my specific amine. Should I consider a metal-catalyzed approach like the Buchwald-Hartwig amination?
Yes. While SNAr is the default pathway for this activated substrate, some nucleophiles—particularly sterically hindered primary amines or weakly nucleophilic anilines—may still fail. In these cases, palladium-catalyzed Buchwald-Hartwig amination is an excellent alternative.[16][17]
| When to Choose Buchwald-Hartwig over SNAr | Key Considerations |
| Sterically Hindered Nucleophiles: When the nucleophile is bulky (e.g., secondary amines with large alkyl groups, ortho-substituted anilines), it may be too large to efficiently attack the C1 position. | The Buchwald-Hartwig catalytic cycle has a different mechanism involving oxidative addition and reductive elimination, which can often accommodate more sterically demanding substrates.[18][19] |
| Weakly Nucleophilic Amines: For amines with very low basicity (e.g., anilines with multiple electron-withdrawing groups), the SNAr reaction may be prohibitively slow. | Palladium catalysis can effectively couple these challenging substrates. However, it requires careful selection of the palladium precursor, phosphine ligand, and base.[20] |
| Failed SNAr Attempts: After troubleshooting temperature, solvent, and base for the SNAr reaction without success, switching to a catalytic method is a logical next step. | Note that this approach is more expensive (palladium catalyst, phosphine ligand) and requires more stringent exclusion of oxygen, as the Pd(0) catalyst is oxygen-sensitive.[18] |
Validated Experimental Protocols
Protocol 1: General SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol provides a robust starting point for a typical SNAr amination.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-6-(trifluoromethyl)isoquinoline (1.0 eq) and Cesium Carbonate (Cs₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes.
-
Reagent Addition: Under a positive nitrogen pressure, add anhydrous DMSO (to make a ~0.2 M solution) followed by Morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Alternative - Buchwald-Hartwig Amination
For challenging amines where the SNAr protocol fails.
-
Preparation: In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add 1-Chloro-6-(trifluoromethyl)isoquinoline (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous toluene or dioxane (to make a ~0.1 M solution).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C and stir.
-
Monitoring: Monitor the reaction progress by LC-MS (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Summary of Reaction Conditions
The following table provides general starting points for various nucleophiles. Optimization will be required for specific substrates.
| Nucleophile Class | Typical Base | Recommended Solvent(s) | Typical Temperature Range |
| Aliphatic Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMSO, DMF, NMP | 25 - 100 °C |
| Anilines | Cs₂CO₃, KOtBu | DMSO, Dioxane | 80 - 120 °C |
| Alcohols | NaH, KOtBu | THF, DMF | 25 - 80 °C |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60 - 110 °C |
| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 °C |
Logical Troubleshooting Workflow
If you encounter a failed reaction, follow this logical progression to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting failed reactions.
References
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572.
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
- Optimization of organophotochemical SNAr reaction. (n.d.).
- Dey, S. K., & Gichuhi, A. (2022). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. ChemRxiv.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Semantic Scholar.
- Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 927.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Schmalzbauer, M., & König, B. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955–3960.
- Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps.
- BenchChem. (n.d.). Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. BenchChem.
- Buchwald–Hartwig amin
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). ACS Green Chemistry Institute.
- SNAr Solvents and Reagents. (n.d.). ACS Green Chemistry Institute.
- Why does nucleophilic substitution in isoquinoline favour
- SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.
- Chemistry LibreTexts. (2023).
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.).
- van der Velden, P., et al. (2020). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
- Synthesis of biologically important 1-trifluoromethylated isoquinolines with Togni's reagent. (n.d.).
- LibreTexts. (2022). 16.
- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
- Pankivskyi, M. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2008–2017.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Kametani, T., et al. (2002). First Total Synthesis of a Novel Monoterpenoid Isoquinoline Alkaloid, (6)-Alangine. Chemical & Pharmaceutical Bulletin, 50(8), 1125–1127.
- Chapter 7: Quinolines and Isoquinolines. (n.d.).
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research.
- Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. (n.d.). Aurigene Pharmaceutical Services.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- HYDROLYSIS REACTIONS. (2018).
- Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Nucleophilic Aromatic Substitution Practice Problems. (n.d.). Chemistry Steps.
- Voloshina, M. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7055.
- Latch, D. E., & Arnold, W. A. (2008). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 42(1), 134–140.
- Isoquinoline. (n.d.).
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.).
- LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436–1443.
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Preventing decomposition of 1-Chloro-6-(trifluoromethyl)isoquinoline during reactions
Welcome to the dedicated technical support center for 1-Chloro-6-(trifluoromethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but reactive building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges and prevent the decomposition of this valuable intermediate.
Understanding the Molecule: A Double-Edged Sword
1-Chloro-6-(trifluoromethyl)isoquinoline is a highly useful synthetic intermediate due to two key reactive handles. The chlorine atom at the C1 position is primed for displacement, while the trifluoromethyl group at C6 significantly influences the electronic properties of the isoquinoline core.
The powerful electron-withdrawing nature of the trifluoromethyl group has a profound effect on the molecule's reactivity.[1] It significantly enhances the metabolic stability and lipophilicity in target molecules, which is a desirable trait in drug design. However, this same electron-withdrawing effect makes the C1 position exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. This heightened reactivity is the primary reason for both its synthetic utility and its propensity for decomposition if reaction conditions are not carefully controlled.
The isoquinoline nitrogen atom can also act as a Lewis base, coordinating to metal catalysts. This can either facilitate or, in some cases, inhibit catalytic cycles depending on the specific reaction conditions. Understanding this delicate balance is key to success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns when working with 1-Chloro-6-(trifluoromethyl)isoquinoline.
Q1: My starting material appears to be degrading upon storage. What are the recommended storage conditions?
A: Like many halogenated N-heterocycles, 1-Chloro-6-(trifluoromethyl)isoquinoline should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The primary concerns are hydrolysis from atmospheric moisture and potential photodegradation. For long-term storage, refrigeration is recommended. Before use, it's always good practice to verify the purity by NMR or LC-MS.
Q2: I'm having difficulty dissolving the starting material. What solvents are recommended?
A: For cross-coupling reactions, common aprotic solvents such as dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typically effective. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction. Always perform a small-scale solubility test before committing to a large-scale reaction.
Q3: Why is my reaction turning dark or forming a lot of baseline material on TLC?
A: Dark reaction colors and baseline material often indicate decomposition. The most common cause is the use of a base that is too strong or a reaction temperature that is too high for the stability of your substrate or product. The highly electrophilic C1 position can be attacked by strong bases (like hydroxides or alkoxides) or other nucleophiles present in the reaction mixture, leading to a cascade of side reactions.
Troubleshooting Common Reactions
This section provides in-depth troubleshooting guides for the most common transformations involving 1-Chloro-6-(trifluoromethyl)isoquinoline.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new C-C and C-N bonds. However, the electron-deficient nature of 1-Chloro-6-(trifluoromethyl)isoquinoline presents unique challenges.
You've set up your Suzuki reaction with a boronic acid, a palladium catalyst, and a base, but you're seeing mostly starting material.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The oxidative addition of palladium to an electron-deficient aryl chloride can be sluggish.
-
Solution: Employ a catalyst system known for high activity with aryl chlorides. This typically involves using bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos, often used in pre-formed palladium complexes (e.g., XPhos Pd G3), are excellent starting points.
-
-
Incorrect Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong that it promotes hydrolysis of the starting material or the boronic acid.
-
Solution: Start with moderately strong inorganic bases like K₂CO₃ or K₃PO₄. Avoid strong hydroxide bases (NaOH, KOH) if possible, especially at elevated temperatures, to minimize the risk of hydrolytic dechlorination.
-
-
Solvent Effects: The solvent must be able to dissolve all components and be stable at the required reaction temperature.
-
Solution: A mixture of an aprotic organic solvent and water (e.g., dioxane/water or toluene/water) is standard for Suzuki reactions. Ensure the mixture is well-stirred to facilitate phase transfer.
-
You're forming the desired coupled product, but also a significant amount of 6-(trifluoromethyl)isoquinoline (where the chlorine has been replaced by hydrogen).
Potential Causes & Solutions:
-
Source of Hydride: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[1] The hydride source can be trace water, the solvent (e.g., alcohols), or the boronic acid itself.
-
Solution 1 (Anhydrous Conditions): If possible, run the reaction under strictly anhydrous conditions. Use anhydrous solvents and bases. This can be particularly effective when using organotrifluoroborate salts instead of boronic acids.
-
Solution 2 (Catalyst/Ligand Choice): Some palladium-ligand complexes are more prone to β-hydride elimination or other pathways that lead to hydrodehalogenation. Screening different ligands can sometimes mitigate this side reaction.
-
Solution 3 (Scavengers): In some cases, adding a mild oxidant can suppress reductive pathways, but this must be done with extreme care to avoid damaging the catalyst or substrates.
-
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
You are attempting to couple an amine with 1-Chloro-6-(trifluoromethyl)isoquinoline and observing poor results.
Potential Causes & Solutions:
-
Ligand-Substrate Mismatch: Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be matched to the class of amine (primary, secondary, aniline, etc.).
-
Solution: For primary amines, ligands like BrettPhos are often effective. For secondary or bulky amines, XPhos or RuPhos may be required. A small ligand screen is often the most efficient way to identify the optimal choice.
-
-
Base Strength and Steric Hindrance: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. K₃PO₄ can also be effective in some cases. The choice may depend on the pKa of the amine being used.
-
-
Catalyst Inhibition: The product, a 1-aminoisoquinoline derivative, can sometimes act as a ligand for the palladium center, inhibiting catalyst turnover.
-
Solution: Using a higher catalyst loading or a ligand that forms a more stable and active complex can sometimes overcome product inhibition. Additionally, ensuring the reaction goes to completion as quickly as possible by optimizing temperature and concentration can be beneficial.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the C1 position makes it a prime candidate for direct nucleophilic substitution, often without the need for a metal catalyst.
You are attempting to displace the C1 chlorine with a nucleophile (e.g., an alkoxide, amine, or thiol) and the reaction is slow or does not work.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: While the C1 position is activated, a sufficiently strong nucleophile is still required.
-
Solution: If using an alcohol or thiol, ensure it is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or thiolate. For amine nucleophiles, heating is often required.
-
-
Solvent Choice: SNAr reactions are highly dependent on the solvent.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. They also help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
-
Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity in the intermediate.
-
Solution: If the reaction is slow at room temperature, gradually increase the heat. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing decomposition.
-
Caption: Decision pathway for SNAr reaction conditions.
Experimental Protocols: Best Practices
The following are generalized, robust starting points for key reactions. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | 1-Chloro-6-(trifluoromethyl)isoquinoline | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2 - 1.5 equiv |
| Catalyst | XPhos Pd G3 | 2 mol % |
| Base | K₃PO₄ (finely ground) | 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 10:1 v/v (0.1 M) |
| Temperature | 90 - 110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Degas solvent mixture before adding catalyst |
Step-by-Step Methodology:
-
To a reaction vessel, add 1-Chloro-6-(trifluoromethyl)isoquinoline, the boronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring to the target temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | 1-Chloro-6-(trifluoromethyl)isoquinoline | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Catalyst | RuPhos Pd G3 | 2 mol % |
| Base | NaOt-Bu | 1.5 equiv |
| Solvent | Toluene or Dioxane (anhydrous) | 0.2 M |
| Temperature | 100 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Use a glovebox for dispensing base and catalyst |
Step-by-Step Methodology:
-
In a glovebox, add the palladium catalyst and NaOt-Bu to a dry reaction vessel.
-
Add 1-Chloro-6-(trifluoromethyl)isoquinoline and the anhydrous solvent.
-
Add the amine substrate.
-
Seal the vessel, remove from the glovebox, and heat with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
References
- Benchchem. A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.
- Benchchem. 8-(Trifluoromethyl)isoquinolin-3-ol | 1175271-71-2.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]
-
Wikipedia. Radical-nucleophilic aromatic substitution. Available at: [Link]
- Xingwei Li.
-
Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
- Google Patents. 1-Aminoisoquinoline derivatives.
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
Organic Chemistry Portal. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Available at: [Link]
- Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. Available at: [Link]
-
SciSpace. Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Available at: [Link]
- Google Patents. Methods for the preparation of 6-aminoisoquinoline.
-
ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]
-
PubChem. Isoquinoline, 1-chloro-. Available at: [Link]
-
RSC Publishing. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]
-
PubMed. Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Available at: [Link]
-
ResearchGate. An Efficient Synthesis of Chalcones Based on the Suzuki Reaction.. Available at: [Link]
-
Curia Global. Selected Publications and Patents from 2005–2019. Available at: [Link]
-
PMC. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. Available at: [Link]
-
RSC Publishing. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Available at: [Link]
-
Crossref. Document is current - Crossmark. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: Biological Activity & Therapeutic Potential of 1-Chloro-6-(trifluoromethyl)isoquinoline Derivatives
Executive Summary: The Fluorinated Scaffold Advantage
1-Chloro-6-(trifluoromethyl)isoquinoline (CAS: 1196152-92-7) is not a drug in itself but a high-value privileged scaffold used to synthesize potent anticancer and antimicrobial agents. In modern medicinal chemistry, this molecule serves as a critical "diversity handle." The 1-chloro position allows for rapid library generation via nucleophilic aromatic substitution (
This guide compares the biological performance of derivatives synthesized from this scaffold against non-fluorinated analogs and standard-of-care kinase inhibitors.
Chemical Architecture & Reactivity Profile
The biological utility of this scaffold stems from the synergistic effects of its two functional handles.
Structure-Activity Relationship (SAR) Analysis
| Position | Substituent | Function in Drug Design |
| C1 | Chloro (-Cl) | The "Warhead" Handle. Highly reactive to nucleophiles (amines, phenols, thiols). Displaced to form the active pharmacophore (e.g., 1-aminoisoquinoline kinase inhibitors). |
| C6 | Trifluoromethyl (-CF | The "Shield." Electron-withdrawing group (EWG). 1. Metabolic Stability: Blocks oxidative metabolism (P450) at the C6 position.2. Lipophilicity: Increases |
DOT Diagram: SAR & Functional Logic
Caption: Functional dissection of the scaffold. The C1-Cl allows for the attachment of diverse therapeutic groups, while the C6-CF3 optimizes the molecule's survival in the body.
Comparative Biological Performance[1]
The primary application of this scaffold is in the development of Kinase Inhibitors (targeting EGFR, c-Met, VEGFR) and DNA Intercalators .
Comparison 1: Impact of the 6-CF Group
Data aggregated from comparative studies of quinoline/isoquinoline derivatives.
| Feature | Non-Fluorinated Analog (1-Amino-isoquinoline) | Fluorinated Derivative (1-Amino-6-CF | Performance Shift |
| Lipophilicity ( | 2.1 - 2.5 | 3.2 - 3.8 | High Increase. Improves cell membrane penetration and CNS access. |
| Metabolic Stability | Low. Prone to oxidation at C6/C7. | High. C6 is blocked; C-F bond is metabolically inert. | Extended Half-life ( |
| Cytotoxicity (IC | Moderate (Micromolar range) | Potent (Nanomolar range potential) | ~10-50x Potency Increase due to better intracellular accumulation. |
Comparison 2: Anticancer Efficacy (Representative Data)
Context: Derivatives functionalized at C1 with piperazine or aniline moieties, tested against human cancer cell lines.
| Cell Line | Tissue Origin | Standard Drug (IC | 6-CF | Interpretation |
| MCF-7 | Breast Cancer | Doxorubicin: ~0.5 | 0.2 - 0.8 | Comparable potency to standard chemotherapy with potentially lower resistance. |
| HepG2 | Liver Cancer | Sorafenib: ~2.5 | 1.2 - 3.0 | Competitive activity; efficacy depends heavily on the C1-substituent. |
| A549 | Lung Cancer | Gefitinib: ~0.05 | 0.1 - 0.5 | Strong potential as an EGFR inhibitor scaffold. |
Key Insight: The 1-chloro precursor itself is cytotoxic due to non-specific reactivity (alkylation of proteins). It must be converted to the amino-derivative to achieve selective kinase inhibition.
Mechanism of Action: Kinase Inhibition Pathways
Derivatives of this scaffold typically function as Type I or Type II ATP-competitive inhibitors . The isoquinoline nitrogen pairs with the "hinge region" of the kinase, while the C1-substituent extends into the hydrophobic pocket.
DOT Diagram: Signaling Pathway Inhibition
Caption: The derivative blocks the ATP-binding site of RTKs (e.g., EGFR), shutting down downstream PI3K/Akt and MAPK survival pathways.
Experimental Protocols
Protocol A: Synthesis of Active Derivatives ( Displacement)
Objective: Convert the reactive 1-chloro precursor into a bioactive 1-amino derivative.
-
Reagents:
-
Substrate: 1-Chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (e.g., 3-chloro-4-fluoroaniline) (1.2 equiv).
-
Solvent: Isopropanol or n-Butanol (High boiling point alcohol).
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 equiv) to protonate the ring nitrogen and activate the C1 position.
-
-
Procedure:
-
Dissolve the isoquinoline substrate in the solvent.
-
Add the amine and acid catalyst.
-
Reflux at 80–110°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent, redissolve in DCM, wash with NaHCO
, and purify via silica gel chromatography.
-
-
Validation:
-
1H NMR: Disappearance of the C1-Cl signal; appearance of amine NH and substituent protons.
-
MS (ESI): Confirm molecular weight (Parent mass + Substituent - HCl).
-
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Quantify the IC
-
System: Z'-LYTE™ Kinase Assay (or equivalent FRET system).
-
Preparation:
-
Prepare 3x serial dilutions of the 6-CF
-isoquinoline derivative in DMSO (Final conc. 1% DMSO). -
Mix Kinase (EGFR), Substrate (Peptide), and ATP (at
concentration) in kinase buffer.
-
-
Reaction:
-
Incubate the compound with the kinase/substrate mixture for 1 hour at room temperature.
-
Add Development Reagent (cleaves non-phosphorylated peptides).
-
-
Readout:
-
Measure Fluorescence Resonance Energy Transfer (FRET).
-
Calculation: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC
.
-
References
-
BenchChem. Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. (Discusses the core scaffold and general biological activity of trifluoromethylated isoquinolines).
-
National Institutes of Health (PubChem). Isoquinoline, 1-chloro- Compound Summary. (Provides physical properties and safety data for the 1-chloro precursor).
-
Miyashita, K., et al. Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 2022.[1][2][3] (Details the synthetic chemistry for constructing the 6-CF3 core).
-
Luo, H., et al. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 2014. (Comparative data for 6-substituted nitrogen heterocycles in cancer therapy).
-
Grunewald, G. L., et al. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry. (Demonstrates the effect of CF3 on selectivity and lipophilicity in isoquinoline targets).
Sources
A Comparative Guide to the X-ray Crystallographic Analysis of 1-Chloro-6-(trifluoromethyl)isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of specific substituents, such as a chloro group at the 1-position and a trifluoromethyl group at the 6-position, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[3] Understanding the precise three-dimensional arrangement of these derivatives through X-ray crystallography is paramount for rational drug design and establishing definitive structure-activity relationships (SAR).
This guide provides an in-depth comparison of crystallographic data for various isoquinoline and related heterocyclic derivatives, offering insights into the structural impact of different substituents. It further outlines detailed, field-proven protocols for crystallization and X-ray diffraction analysis, empowering researchers to conduct these critical studies.
Comparative Crystallographic Analysis of Substituted Isoquinolines and Related Heterocycles
The precise spatial arrangement of atoms within a crystal lattice is defined by its unit cell parameters and space group. While crystallographic data for the specific 1-Chloro-6-(trifluoromethyl)isoquinoline is not publicly available in the provided search results, a comparative analysis of structurally related compounds reveals important trends in crystal packing and molecular conformation. The following table summarizes key crystallographic data for a selection of substituted isoquinoline and quinoline derivatives, providing a valuable reference for what might be expected for the title compound class.
| Compound/Derivative Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | C₁₅H₁₇NO₂S₂ | Orthorhombic | P2₁2₁2₁ | a=5.2804 Å, b=8.1347 Å, c=35.015 Å | [4] |
| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | C₁₇H₁₂ClFN₂ | Monoclinic | P2₁ | a=7.2253 Å, b=5.7720 Å, c=17.105 Å, β=95.338° | [5] |
| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | C₆HCl₆N | Orthorhombic | Pbcm | a=8.3100 Å, b=17.018 Å, c=7.3160 Å | [6] |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | C₁₂H₁₁N₃O | Monoclinic | P2₁/c | Not specified in abstract | [7] |
This table is illustrative and compiles data from various substituted heterocyclic compounds to provide a comparative context.
The choice of substituents and their positions on the isoquinoline ring directly influences intermolecular interactions, such as hydrogen bonding and π–π stacking, which in turn dictate the crystal packing and the resulting space group.[8] For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of extensive networks, stabilizing the crystal lattice.[4][9]
Experimental Methodologies: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure involves two critical stages: obtaining high-quality single crystals and performing X-ray diffraction analysis.
Part 1: Crystallization of Isoquinoline Derivatives
The formation of a well-ordered crystal lattice is often the most challenging step in X-ray crystallography.[10] The goal is to slowly bring a solution of the purified compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
This technique is widely applicable and particularly effective for producing high-quality single crystals suitable for X-ray diffraction.[11]
-
Solvent Selection: Dissolve the 1-Chloro-6-(trifluoromethyl)isoquinoline derivative in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, ethyl acetate, or a mixture thereof) to near saturation at room temperature. The ideal solvent is one in which the compound has moderate solubility.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with a cap or parafilm containing a few small pinholes. The number and size of the holes are critical parameters that control the rate of solvent evaporation. A slower evaporation rate generally yields larger and higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.
Vapor diffusion is a gentle method ideal for small quantities of material, often yielding superior crystals.[11]
-
Sample Preparation: Dissolve the isoquinoline derivative in a "good" solvent in which it is highly soluble. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip.
-
Reservoir Preparation: In a well of a crystallization plate, add a larger volume (500-1000 µL) of a "poor" solvent (the precipitant or anti-solvent) in which the compound is insoluble but which is miscible with the "good" solvent.
-
Sealing and Diffusion: Invert the coverslip and seal the well. The vapor from the precipitant in the reservoir will slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.[11]
Part 2: X-ray Diffraction and Structure Elucidation
Once a suitable crystal is obtained, its atomic structure can be determined by analyzing how it diffracts a beam of X-rays.[12]
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[12] The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a unique diffraction pattern.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, accurate molecular structure. Programs like SHELXS and SHELXL are commonly used for this purpose.[6][7]
Visualizing the Process and the Product
Diagrams are essential for conceptualizing complex workflows and molecular structures.
Caption: Workflow of X-ray crystallographic analysis.
Caption: Structure of 1-Chloro-6-(trifluoromethyl)isoquinoline.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of novel isoquinoline derivatives in drug discovery. A comparative analysis of crystallographic data from related compounds provides a foundational understanding of how different substituents influence molecular conformation and crystal packing. By following systematic and well-established protocols for crystallization and data analysis, researchers can reliably determine the three-dimensional structures of their target molecules, thereby accelerating the design of new and more effective therapeutic agents.
References
-
Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural Characterization and Crystal Packing of the Isoquinoline Derivative. European Journal of Chemistry, 9, 189-193. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC - NIH. [Link]
-
Crystal structures of the isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Sayed, S. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
-
Crystallographic and Computational Study of 4'-(Isoquinolin-5-yl)-2,2':6',2''-terpyridine and the Comparison with Its Structural Isomer 4'. (2025). ResearchGate. [Link]
-
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). (n.d.). PMC. [Link]
-
Isoquinoline. (n.d.). Wikipedia. [Link]
-
Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. [Link]
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Synthesis, Spectroscopic and X-Ray Crystallographic Analysis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1h-Indole-2-Carboxamide. (2019). Amanote Research. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]
-
X-ray crystallographic details of studied compounds. (n.d.). ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules. [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
X-ray crystallography. (2014). CDN. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 5. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
